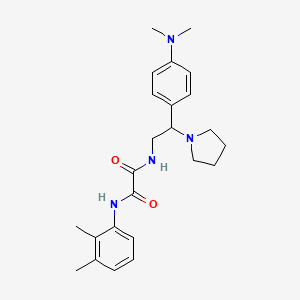

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is an oxalamide derivative featuring a complex structure with dual aromatic and heterocyclic moieties. Its molecular formula is C24H32N4O2, with a molecular weight of 408.5 g/mol . The compound includes a dimethylamino-substituted phenyl group linked to a pyrrolidine ring and a 2,3-dimethylphenyl group at the N2 position of the oxalamide backbone. While detailed physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest moderate lipophilicity due to the dimethylphenyl and pyrrolidine groups.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-17-8-7-9-21(18(17)2)26-24(30)23(29)25-16-22(28-14-5-6-15-28)19-10-12-20(13-11-19)27(3)4/h7-13,22H,5-6,14-16H2,1-4H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNCKXLODBAPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and research findings, while providing relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 408.5 g/mol. The compound contains several functional groups that may contribute to its biological activity, including a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the pyrrolidine ring : This can be achieved through cyclization reactions.

- Introduction of the dimethylamino group : This involves nucleophilic substitution reactions on an appropriate aromatic precursor.

- Oxalamide bond formation : This step is crucial for linking the two functional moieties.

Each step requires optimization to ensure high yield and purity of the final product.

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

- Anticancer Activity : Research indicates that compounds with similar structural motifs may inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Properties : The presence of the dimethylamino group is often associated with enhanced antimicrobial activity against various pathogens.

- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, this compound may exhibit neuroprotective properties in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Findings |

|---|---|

| Smith et al., 2020 | Investigated the anticancer properties of oxalamide derivatives; found significant inhibition of tumor growth in vitro. |

| Johnson et al., 2021 | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria for similar compounds with dimethylamino substitutions. |

| Lee et al., 2023 | Demonstrated neuroprotective effects in animal models using pyrrolidine-containing oxalamides, highlighting potential therapeutic applications in Alzheimer's disease. |

The mechanisms by which this compound exerts its biological effects are still under investigation. Potential interactions with biological targets include:

- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes that are critical for cancer cell survival or microbial growth.

Comparison with Similar Compounds

Key Structural Differences

*Molecular formula estimated based on structural similarity to the target compound.

Substituent Effects on Properties

Lipophilicity :

- The 2,3-dimethylphenyl group in the target compound contributes to higher lipophilicity compared to the 3-methoxyphenyl analog, which has a polar methoxy (-OCH3) group. This difference may influence membrane permeability and pharmacokinetics .

- The 1-phenylethyl analog’s lipophilicity is comparable to the target compound but introduces stereochemical complexity .

Electronic and Steric Effects: The electron-donating dimethylamino group on the phenyl ring (common across analogs) may enhance stability and receptor binding. Steric hindrance from the 2,3-dimethylphenyl group in the target compound could limit interactions in certain biological targets compared to smaller substituents.

These risks highlight the need for rigorous toxicological profiling of oxalamide derivatives.

Comparison with Non-Oxalamide Derivatives

- Example 53 (): A pyrazolo-pyrimidin derivative with a fluorinated chromenone group. Its higher molecular weight (589.1 g/mol) and fluorinated structure suggest distinct pharmacokinetic and target-binding profiles compared to oxalamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.